molecular formula C16H23BFNO4 B8165176 3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8165176
M. Wt: 323.2 g/mol
InChI Key: UWOXUNUQAKPDCU-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorine atom, a methoxyethyl group, and a boronic ester group, making it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

  • Boronic Acid Formation: The starting material, 3-fluorobenzoic acid, is first converted to its corresponding boronic acid derivative using a boronic acid esterification reaction.

  • N-(2-Methoxyethyl) Substitution: The boronic acid derivative is then reacted with 2-methoxyethanol in the presence of a coupling reagent, such as a carbodiimide, to introduce the N-(2-methoxyethyl) group.

  • Tetramethyl-1,3,2-dioxaborolan-2-yl Group Introduction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The compound can be reduced to remove the fluorine atom, resulting in a different functional group.

  • Substitution Reactions: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution Reactions: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Fluorinated derivatives.

  • Reduction Products: Hydroxylated or aminated derivatives.

  • Substitution Products: Various boronic acid derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: It serves as a building block in the synthesis of biologically active molecules.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and anticancer agents.

  • Industry: It finds applications in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the substrate, often mediated by a palladium catalyst.

Molecular Targets and Pathways:

  • Molecular Targets: The compound interacts with various organic substrates, particularly those containing halides or other leaving groups.

  • Pathways: The primary pathway involves the Suzuki-Miyaura coupling, where the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Comparison with Similar Compounds

  • 3-Fluoro-N-(2-methoxyethyl)benzamide: Lacks the boronic ester group.

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the fluorine and methoxyethyl groups.

  • N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the fluorine atom.

Uniqueness: 3-Fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of the fluorine atom, methoxyethyl group, and boronic ester group, which collectively enhance its reactivity and versatility in organic synthesis.

Properties

IUPAC Name

3-fluoro-N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO4/c1-15(2)16(3,4)23-17(22-15)12-7-6-11(10-13(12)18)14(20)19-8-9-21-5/h6-7,10H,8-9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOXUNUQAKPDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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